molecular formula C8H12N2O3 B13572714 Eda-DA

Eda-DA

Cat. No.: B13572714
M. Wt: 184.19 g/mol
InChI Key: XAJDRUDXNXZVCE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eda-DA, also known as ethynyl-D-alanine-D-alanine, is an N-terminally tagged dipeptide probe. It serves as a labeling agent for bacterial peptidoglycan, a fundamental component of the cell walls in most bacteria. This compound is crucial for cellular division, shape retention, and hydrostatic pressure maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eda-DA is synthesized through a series of chemical reactions involving the incorporation of an ethynyl group into the dipeptide structure. The synthesis typically involves the use of protected amino acids, coupling reagents, and deprotection steps. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .

Chemical Reactions Analysis

Types of Reactions

Eda-DA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or biological studies .

Scientific Research Applications

Eda-DA has a wide range of scientific research applications, including:

Mechanism of Action

Eda-DA exerts its effects by incorporating into the bacterial peptidoglycan through the action of the enzyme MurF in the cytoplasmic pathway. The ethynyl group in this compound allows for selective labeling via a click-chemistry reaction, enabling researchers to track and study bacterial cell wall synthesis and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eda-DA is unique due to its ethynyl group, which allows for selective labeling via click-chemistry reactions. This makes it a valuable tool for studying bacterial cell wall synthesis and division, providing insights that other similar compounds may not offer .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid

InChI

InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1

InChI Key

XAJDRUDXNXZVCE-PHDIDXHHSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC#C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.